DIETHYL 2-AMINO-4-(3-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
Diethyl 2-amino-4-(3-fluorophenyl)-1-(4-fluorophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and a thienyl group in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of DIETHYL 2-AMINO-4-(3-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonium acetate to form the hexahydroquinoline core.
Fluorination: Introduction of fluorine atoms at specific positions on the phenyl rings can be achieved using fluorinating agents such as Selectfluor.
Thienyl Group Introduction: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid derivative.
Final Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Diethyl 2-amino-4-(3-fluorophenyl)-1-(4-fluorophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-amino-4-(3-fluorophenyl)-1-(4-fluorophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of DIETHYL 2-AMINO-4-(3-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Diethyl 2-amino-4-(3-fluorophenyl)-1-(4-fluorophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other hexahydroquinoline derivatives:
Diethyl 2-amino-4-(phenyl)-1-(4-fluorophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Lacks the fluorine atom on the 3-position phenyl ring, which may affect its biological activity and binding affinity.
Diethyl 2-amino-4-(3-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and pharmacokinetic properties.
Diethyl 2-amino-4-(3-fluorophenyl)-1-(phenyl)-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Lacks the fluorine atom on the 4-position phenyl ring, which may influence its overall stability and efficacy.
The unique combination of fluorine atoms and a thienyl group in DIETHYL 2-AMINO-4-(3-FLUOROPHENYL)-1-(4-FLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE distinguishes it from these similar compounds, potentially offering enhanced biological activity and selectivity.
Properties
IUPAC Name |
diethyl 2-amino-4-(3-fluorophenyl)-1-(4-fluorophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28F2N2O5S/c1-3-39-30(37)25-21(23-9-6-14-41-23)16-22-26(28(25)36)24(17-7-5-8-19(33)15-17)27(31(38)40-4-2)29(34)35(22)20-12-10-18(32)11-13-20/h5-15,21,24-25H,3-4,16,34H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSHAESVOXJHLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=C(C=C3)F)N)C(=O)OCC)C4=CC(=CC=C4)F)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28F2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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